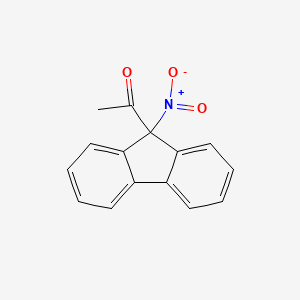
Fmoc-D-beta-homoSer(Me)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-beta-homoSer(Me)-OH: is a derivative of serine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-beta-homoSer(Me)-OH typically involves the protection of the amino group of D-beta-homoSerine with the Fmoc group. This can be achieved through the reaction of D-beta-homoSerine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high purity and yield.
化学反应分析
Types of Reactions
Oxidation: Fmoc-D-beta-homoSer(Me)-OH can undergo oxidation reactions, particularly at the hydroxyl group of the serine residue.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, especially during peptide coupling processes.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or periodate can be used.
Reduction: Reducing agents such as sodium borohydride might be employed.
Substitution: Coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (diisopropylcarbodiimide) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives of the serine residue.
Reduction: Reduced forms of any oxidized intermediates.
Substitution: Peptide bonds formed with other amino acids.
科学研究应用
Chemistry
Fmoc-D-beta-homoSer(Me)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the efficient construction of peptides and proteins.
Biology
In biological research, this compound can be used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicinal chemistry, peptides synthesized using this compound can be used to develop new drugs, particularly peptide-based therapeutics.
Industry
Industrially, this compound is valuable in the production of synthetic peptides for research and therapeutic purposes.
作用机制
The mechanism of action of Fmoc-D-beta-homoSer(Me)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions and is removed under mild basic conditions, allowing the amino group to participate in subsequent reactions.
相似化合物的比较
Similar Compounds
Fmoc-D-Ser-OH: Similar in structure but lacks the methyl group on the serine residue.
Fmoc-L-Ser-OH: The L-isomer of serine with an Fmoc protecting group.
Fmoc-D-Thr-OH: Threonine derivative with an Fmoc group, differing by an additional methyl group on the side chain.
Uniqueness
Fmoc-D-beta-homoSer(Me)-OH is unique due to the presence of the methyl group on the serine residue, which can influence the steric and electronic properties of the resulting peptides, potentially leading to different biological activities and stability profiles.
属性
分子式 |
C20H21NO5 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC 名称 |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid |
InChI |
InChI=1S/C20H21NO5/c1-25-11-13(10-19(22)23)21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |
InChI 键 |
SPAKJEFERJUBAX-ZDUSSCGKSA-N |
手性 SMILES |
COC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
COCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)
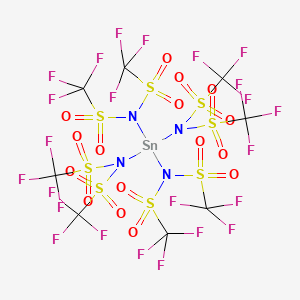

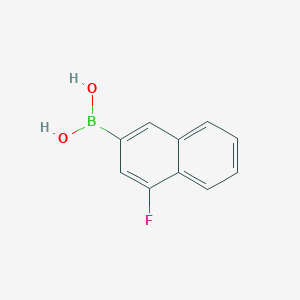
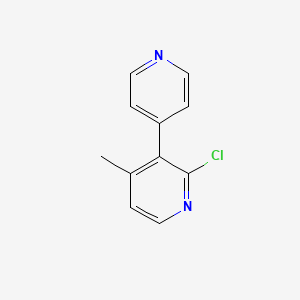
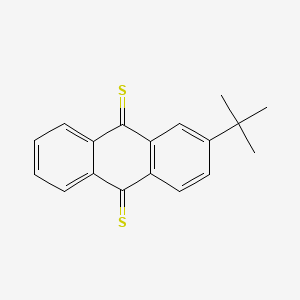
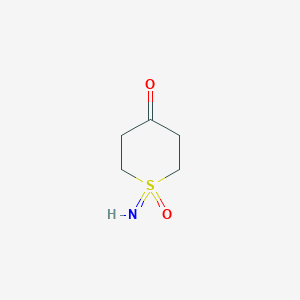
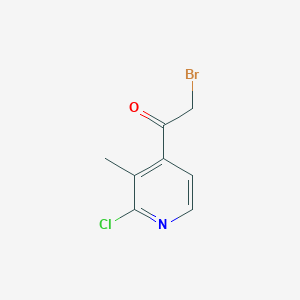

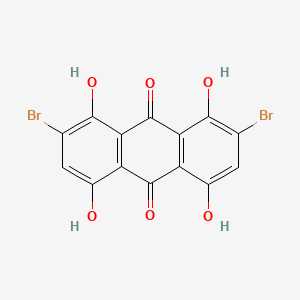
![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)
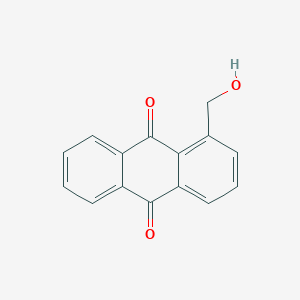
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)
